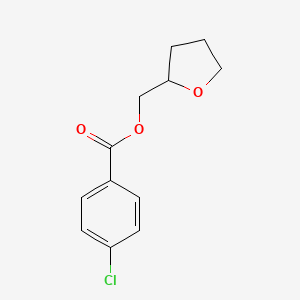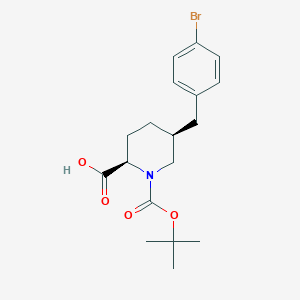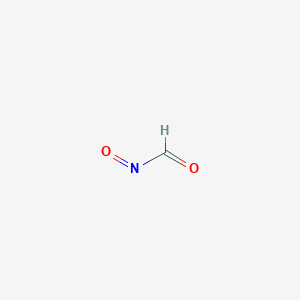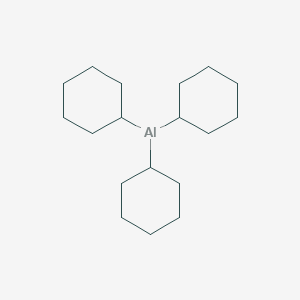
Tricyclohexylalumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclohexylalumane is an organoaluminum compound characterized by the presence of three cyclohexyl groups attached to an aluminum atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tricyclohexylalumane can be synthesized through the reaction of cyclohexylmagnesium bromide with aluminum trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction is as follows:
3C6H11MgBr+AlCl3→(C6H11)3Al+3MgBrCl
The reaction is carried out in anhydrous conditions, often using solvents such as diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclohexylalumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and cyclohexane.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often uses hydrogen gas or hydride donors under controlled conditions.
Substitution: Requires nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products
Oxidation: Produces aluminum oxide and cyclohexane.
Reduction: Yields alcohols from ketones.
Substitution: Forms new organoaluminum compounds with different substituents.
Applications De Recherche Scientifique
Tricyclohexylalumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in polymerization reactions and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which tricyclohexylalumane exerts its effects involves the activation of substrates through coordination to the aluminum center. This coordination facilitates various chemical transformations, such as nucleophilic attack or electron transfer. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar cyclohexyl groups but different reactivity and applications.
Tricyclohexylamine: Contains three cyclohexyl groups attached to a nitrogen atom, used in different chemical contexts.
Uniqueness
Tricyclohexylalumane is unique due to its aluminum center, which imparts distinct reactivity compared to nitrogen-based analogs. Its ability to participate in a wide range of chemical reactions and its applications in both research and industry highlight its versatility.
Propriétés
Numéro CAS |
4660-27-9 |
|---|---|
Formule moléculaire |
C18H33Al |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
tricyclohexylalumane |
InChI |
InChI=1S/3C6H11.Al/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2; |
Clé InChI |
ZIYNWDQDHKSRCE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[Al](C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


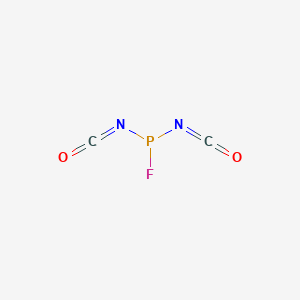
![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
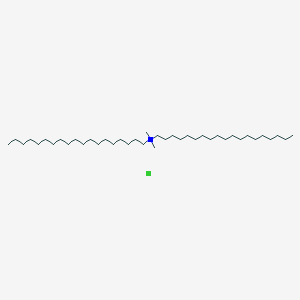
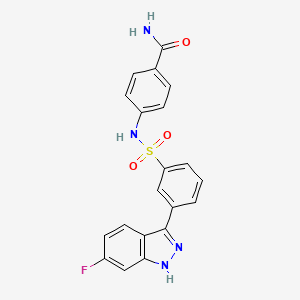
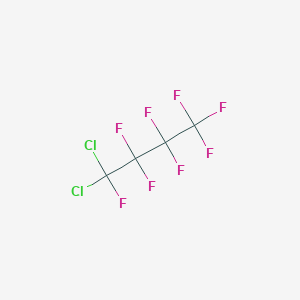
![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
